1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

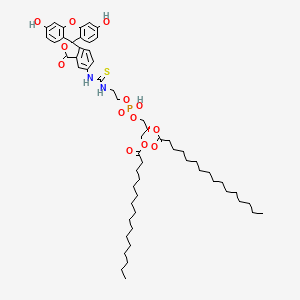

1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the CAS Number: 1147211-80-0 . It has a molecular weight of 184.07 and its IUPAC name is 1,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride . The compound is a white to off-white solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Role in Heterocyclic Chemistry

Heterocyclic compounds, especially those containing the pyrazole moiety, have been extensively studied for their biological activities. The pyrazole nucleus, a prominent scaffold in medicinal chemistry, is known for its versatility in drug development due to its significant pharmacophore. 1,5-Dimethyl-1H-pyrazol-4-amine dihydrochloride serves as a key intermediate in the synthesis of various pyrazole derivatives with widespread bioactive properties, including anticancer, antimicrobial, and anti-inflammatory effects (Dar & Shamsuzzaman, 2015). The ability to annelate different heterocyclic nuclei with pyrazoles extends the heterocyclic system categories and offers valuable information for designing more active biological agents.

Synthetic Utility and Medicinal Chemistry

This compound is utilized as a building block in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, showcasing a broad range of medicinal properties, including anticancer, CNS agents, anti-inflammatory, and antimicrobial activities. The structure-activity relationship (SAR) studies around this scaffold have highlighted its potential in developing drug candidates for various disease targets. The scaffold's versatility encourages medicinal chemists to exploit it further in drug development efforts (Cherukupalli et al., 2017).

Contribution to Organic Synthesis

The chemistry of related pyrazoline derivatives, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, is reviewed for their reactivity and application in heterocyclic and dyes synthesis. These derivatives are valuable for constructing various heterocyclic compounds, highlighting the unique reactivity of pyrazoline-based compounds and their significance in synthesizing diverse classes of heterocycles and dyes (Gomaa & Ali, 2020).

Antifungal Applications

Research into small molecules against Fusarium oxysporum f. sp. Albedinis has identified compounds derived from this compound with significant antifungal pharmacophore sites. These compounds have shown efficacy in combating Bayoud disease, affecting date palms in North Africa and the Middle East. Understanding the structure-activity relationship of these compounds provides insights into developing targeted molecules for agricultural applications (Kaddouri et al., 2022).

Anticancer Research

The exploration of pyrazoline derivatives in the development of new anticancer agents has been a significant area of interest. These derivatives have been synthesized through various methods to exhibit potent biological effects against cancer, demonstrating the potential of pyrazoline as a promising moiety in anticancer research. The review of pyrazoline derivatives' patent literature reveals their significant impact on anticancer activity, encouraging further investigation into this heterocyclic compound (Ray et al., 2022).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Mecanismo De Acción

Target of Action

It’s known that pyrazole derivatives have a wide range of pharmacological effects, including antileishmanial and antimalarial activities .

Mode of Action

A study on a related compound showed potent in vitro antipromastigote activity, suggesting a possible interaction with the leishmania major pteridine reductase 1 (lmptr1) pocket .

Biochemical Pathways

Pyrazole derivatives are known to have a broad spectrum of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Related compounds have shown potent antileishmanial and antimalarial activities .

Propiedades

IUPAC Name |

1,5-dimethylpyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.2ClH/c1-4-5(6)3-7-8(4)2;;/h3H,6H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUVQIJWMDHVDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660028 |

Source

|

| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1147211-80-0 |

Source

|

| Record name | 1,5-Dimethyl-1H-pyrazol-4-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)

![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)

![Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B586926.png)

![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)